Formic acid;furan-2-ylmethanol
Description
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Structure
2D Structure
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
formic acid;furan-2-ylmethanol |
InChI |
InChI=1S/C5H6O2.CH2O2/c6-4-5-2-1-3-7-5;2-1-3/h1-3,6H,4H2;1H,(H,2,3) |
InChI Key |
VHWCWWSWEKNEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CO.C(=O)O |
Origin of Product |
United States |
Nomenclature and Chemical Identity Considerations for Formic Acid;furan 2 Ylmethanol
The term "Formic acid;furan-2-ylmethanol" does not denote a single, stable chemical compound. Instead, it describes a chemical system wherein formic acid and furan-2-ylmethanol are present and interact in various scientifically significant ways. Furan-2-ylmethanol is the internationally recognized IUPAC name for the compound commonly known as furfuryl alcohol. nih.govgoogle.com
The chemical identity of this system is defined by the potential reactions between its components. These reactions include, but are not limited to, the use of formic acid as a catalyst or a reagent in processes involving furan-2-ylmethanol or its chemical precursor, furfural (B47365). rsc.orguum.edu.my For instance, formic acid can act as a hydrogen donor in the catalytic transfer hydrogenation of furfural to produce furan-2-ylmethanol. rsc.orgscite.aigoogle.com It can also participate in the esterification of furan-2-ylmethanol to yield furfuryl formate (B1220265). wikipedia.org Furthermore, in acidic conditions, such as those that can be provided by formic acid, furan-2-ylmethanol is known to undergo polymerization. researchgate.netnih.gov
Below is a data table summarizing the key chemical identities of the primary components of this system.
| Property | Formic Acid | Furan-2-ylmethanol |
| IUPAC Name | Formic acid | (Furan-2-yl)methanol nih.govgoogle.com |
| Synonyms | Methanoic acid | Furfuryl alcohol, 2-Furancarbinol nih.govgoogle.com |
| CAS Number | 64-18-6 | 98-00-0 nih.gov |
| Molecular Formula | CH₂O₂ | C₅H₆O₂ nih.gov |
| Molecular Weight | 46.03 g/mol | 98.10 g/mol nih.gov |
Significance in Renewable Resource Valorization and Bio Based Chemical Feedstocks
The conversion of lignocellulosic biomass, an abundant and renewable resource, into valuable platform chemicals is a cornerstone of modern biorefinery concepts. mdpi.comatamanchemicals.com Both formic acid and furan-2-ylmethanol are pivotal players in this endeavor. Furan-2-ylmethanol is primarily manufactured through the hydrogenation of furfural (B47365), which is derived from the pentosan sugars found in biomass materials like corncobs and sugarcane bagasse. researchgate.netmdpi.com
Formic acid plays a crucial role in these biomass conversion pathways. It can be generated as a co-product during the dehydration of sugars to furans and can also be utilized as a catalyst for the hydrolysis of biomass. mdpi.comrsc.orgencyclopedia.pub More directly, formic acid serves as a sustainable and effective hydrogen donor for the conversion of furfural to furan-2-ylmethanol, offering an alternative to the use of high-pressure gaseous hydrogen. rsc.orguum.edu.mygoogle.com This process is a key step in the valorization of biomass, transforming a primary platform chemical (furfural) into a versatile derivative (furan-2-ylmethanol).
The following table summarizes selected research findings on the use of formic acid in the production of furan (B31954) derivatives from biomass-related starting materials.
| Starting Material | Catalyst | Hydrogen Donor | Product | Yield | Reference |
| Furfural | Pd/C and CuO | Formic Acid | Furfuryl alcohol | 88.2% | rsc.org |
| Furfural | CuCs-MCM | Formic Acid | Furfuryl alcohol | 99.6% | google.com |
| Furfural | Raney Nickel | Formic Acid | Furfuryl alcohol | Not specified | scite.ai |
| Xylose | Co-N-C | Formic Acid | Furfuryl alcohol | 69.5% | dtu.dk |
| 5-Hydroxymethylfurfural (B1680220) (HMF) | Ni-Cu/C | Formic Acid | 2,5-Dimethylfuran (DMF) | 80 mol% | atamanchemicals.com |
Advanced Characterization and Analytical Techniques for Formic Acid;furan 2 Ylmethanol Systems
Spectroscopic Elucidation of Formic acid;furan-2-ylmethanol Molecular Structure
Spectroscopic methods are indispensable for probing the molecular architecture of formic acid and furan-2-ylmethanol systems. These techniques provide detailed information on the structural features and functional groups present.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of furan (B31954) derivatives. In the context of furan-2-ylmethanol, ¹H and ¹³C NMR are used to identify the substitution patterns on the furan ring. For instance, the protons on the furan ring typically resonate in the range of δ 6.2–7.5 ppm.
In studies of the acid-catalyzed conversion of furfuryl alcohol, 1D and 2D NMR techniques have been instrumental in elucidating the structures of reaction intermediates. rsc.org For example, in the conversion of furfuryl alcohol to ethyl levulinate, NMR was used to identify key intermediates like ethoxymethylfuran (EMF) and 4,5,5-triethoxypentan-2-one. rsc.org This level of detailed structural information is crucial for understanding reaction pathways.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Furan-2-ylmethanol Derivatives
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Furan Ring Protons | 6.2 - 7.5 | 110.69, 110.75, 143.41, 149.58 rsc.org |
| -CH₂OH (Hydroxymethyl) | ~4.5 (as a triplet) | 58.17 rsc.org |
| Furan-2-ylmethyl acetate | 7.42 (dd), 6.40 (dd), 6.36 (dd), 5.05 (s), 2.08 (s) rsc.org | 170.80, 149.58, 143.41, 110.75, 110.69, 58.17, 20.98 rsc.org |
Note: Chemical shifts are dependent on the solvent and other molecular substituents.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of molecules. In the analysis of furanic compounds, HRMS with an electrospray-ionization (ESI) source is often used. rsc.org This technique allows for the unequivocal identification of compounds with mass errors of less than 5 ppm. rsc.org
For instance, in the study of furan derivatives in exhaled breath, real-time HRMS and HRMS/MS were used to identify a homologous series of alkylfurans. ethz.ch The high resolution of the time-of-flight (TOF) mass analyzer allows for precise mass determination, and tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that confirm the molecular structure. ethz.ch In systems involving formic acid, ESI-MS can detect protonated molecules, such as [M+H]⁺, to confirm molecular weights.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a sample. In furan-2-ylmethanol systems, FTIR can validate the presence of hydroxyl (-OH) groups through their characteristic stretching vibrations, typically in the 3200–3600 cm⁻¹ region. The furan ring's C-O-C stretching can be observed around 1250 cm⁻¹.
Studies on polyfurfuryl alcohol (PFA) have utilized both FTIR and Resonant Raman spectroscopy to investigate its chemical constitution. unipd.it Differences in the spectral profiles, particularly in the OH-stretching region (3200–3700 cm⁻¹), can indicate variations in the polymer structure. unipd.it Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational bands accurately for furan and its derivatives. globalresearchonline.net
Table 2: Key Vibrational Frequencies for Formic Acid and Furan-2-ylmethanol Systems
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Hydroxyl (-OH) | Stretching | 3200–3600 | |
| Furan C-O-C | Stretching | ~1250 | |
| Furan Ring C=C | Stretching | 1414-1033 | globalresearchonline.net |
| Carbonyl (C=O) in Formic Acid Dimer | Stretching | Investigated Region | uni-goettingen.de |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating the components of complex mixtures and quantifying their amounts, which is vital for reaction monitoring and purity assessment in formic acid and furan-2-ylmethanol systems.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Complex Mixture Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the unequivocal identification and quantification of furfural (B47365) compounds, GC coupled with triple quadrupole mass spectrometry (GC-MS/MS) is an optimal choice. qascf.com This method offers high sensitivity and selectivity, allowing for the detection of compounds at low concentrations. qascf.com
In the analysis of flavor and fragrance compounds, including furfuryl alcohol, in food products, GC-MS is widely used for qualitative and quantitative analysis. nih.govsemanticscholar.org The separation is achieved on a capillary column, and the mass spectrometer provides mass spectra that can be compared to libraries for compound identification.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of chemical reactions and assessing the purity of products. In the context of furan-2-ylmethanol production from furfural, HPLC is used to determine the conversion of the reactant and the yield of the product. mdpi.commdpi.com
A common setup for analyzing furan derivatives and organic acids involves a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a formic acid modifier. The use of a photodiode array (PDA) or a refractive index (RI) detector allows for the quantification of the separated compounds. rsc.orgmdpi.com For instance, the conversion of furfuryl alcohol to ethyl levulinate can be monitored by HPLC, where the disappearance of the reactant and the appearance of the product are tracked over time. nih.gov
Table 3: Typical HPLC Conditions for Formic Acid and Furan-2-ylmethanol Analysis
| Parameter | Condition | Reference |
| Column | Aminex HPX-87H or C18 | rsc.org |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or dilute H₂SO₄ | rsc.org |
| Detector | Photodiode Array (PDA) or Refractive Index (RI) | rsc.orgmdpi.com |
| Application | Reaction monitoring, purity assessment | mdpi.comnih.gov |
Thermal Analysis Techniques for Stability Studies
The thermal stability of the this compound system is a critical parameter, particularly as their interaction is highly reactive. Formic acid acts as an acid catalyst, initiating an exothermic polycondensation of furan-2-ylmethanol to form poly(furfuryl alcohol) (PFA). mdpi.commdpi.com Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the stability of the initial mixture and the resulting polymer. These methods provide quantitative data on reaction kinetics, thermal thresholds, and degradation behavior.
Studies on similar acid-catalyzed systems, such as using maleic anhydride (B1165640) as the initiator, show that the catalyst concentration directly influences the polymerization profile. ncsu.edu A higher concentration of the acid catalyst typically lowers the onset and peak temperatures of the exothermic reaction, indicating a faster polymerization at lower temperatures. ncsu.edu In some cases, the thermograms may show multiple or broadened peaks, suggesting a complex, multi-step reaction mechanism involving initial linear chain formation followed by branching and cross-linking reactions. ncsu.edunih.gov
| Catalyst Concentration (wt% Maleic Anhydride in Furan-2-ylmethanol) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) |
| 5% | ~110 | 147 |
| 10% | ~101 | 122 |
| This table presents representative DSC data for the acid-catalyzed polymerization of furan-2-ylmethanol, adapted from findings on maleic anhydride-catalyzed systems. ncsu.edu The data illustrates the effect of catalyst concentration on the reaction exotherm. |
Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and degradation profile of the poly(furfuryl alcohol) resin formed from the reaction. The TGA curve provides critical data on decomposition temperatures and the amount of non-volatile residue, or char, remaining at high temperatures. mdpi.comscispace.com A higher char yield is generally indicative of a more highly cross-linked and thermally stable polymer structure. mdpi.com
The thermal degradation of PFA typically occurs in multiple stages. An initial mass loss below 150 °C is often attributed to the evaporation of trapped moisture or residual unreacted monomer. researchgate.net The primary decomposition of the polymer network occurs at higher temperatures, often in distinct steps corresponding to the scission of different types of chemical bonds within the polymer structure. mdpi.com The thermal stability of the resulting polymer can be influenced by the specific acid catalyst used and the curing conditions, which affect the final polymer structure and degree of cross-linking. mdpi.comresearchgate.net
| Polymer System (Catalyst) | Temperature at 10% Mass Loss (°C) | Temperature at 30% Mass Loss (°C) | Char Yield at 800 °C (%) |
| Furan-2-ylmethanol Polymer (Tartaric Acid) | 204 | 360 | 49.3 |
| Tannin-Furfuryl Alcohol Polymer (Succinic Acid) | 211 | 436 | 54.3 |
| Tannin-Furfuryl Alcohol Polymer (Tartaric Acid) | 204 | 450 | 56.4 |
| This table contains representative TGA data for poly(furfuryl alcohol) and related tannin-furanic polymers synthesized with different acid catalysts. mdpi.com The data highlights key thermal stability markers, including decomposition temperatures and final char yield. |
Theoretical and Computational Studies of Formic Acid;furan 2 Ylmethanol
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict reaction pathways by calculating the potential energy surface of a reaction, identifying transition states, and determining the structures of intermediates and products. In the context of the formic acid and furan-2-ylmethanol system, DFT studies are crucial for understanding various potential transformations.
One of the primary reactions studied is the catalytic transfer hydrogenation (CTH) of furfural (B47365) to furan-2-ylmethanol, where formic acid can serve as a hydrogen donor. researchgate.netfrontiersin.org DFT calculations help to elucidate the mechanism of this transfer. The calculations can model the interaction of formic acid with a catalyst surface or its direct interaction with the furfural molecule. For instance, studies on metal-based catalysts show that formic acid can decompose on the catalyst surface to provide the necessary hydrogen species for the reduction of furfural's aldehyde group. researchgate.net
DFT is also employed to explore subsequent reactions of furan-2-ylmethanol where formic acid can act as a reactant or catalyst. These reactions include:
Esterification: The reaction between the hydroxyl group of furan-2-ylmethanol and the carboxylic acid group of formic acid to form furfuryl formate (B1220265). DFT calculations can map the energy profile of this acid-catalyzed reaction, including the formation of the tetrahedral intermediate and the subsequent elimination of water.
Ring-opening and Hydrogenolysis: Furan-2-ylmethanol can undergo ring-opening reactions under acidic conditions, a process that can be modeled using DFT. mdpi.com DFT studies on related systems have shown that Lewis or Brønsted acids facilitate the cleavage of the C-O bonds within the furan (B31954) ring. osti.gov The calculations can predict which C-O bond (at the C2 or C5 position) is more susceptible to cleavage and what intermediates are formed. mdpi.com
Oxidation: Formic acid can react with oxidants like H₂O₂ to form performic acid, a strong oxidizing agent. rsc.org DFT can be used to model the subsequent oxidation of furan-2-ylmethanol by this species, predicting the formation of various oxidized products.
Combined experimental and computational studies have demonstrated that reaction pathways can be complex, often involving multiple competing routes. nih.gov DFT helps to discern the most energetically favorable pathways by comparing the activation barriers of different potential steps. rsc.org
Table 1: Predicted Reaction Pathways Involving Furan-2-ylmethanol and Formic Acid via DFT
| Reaction Type | Role of Formic Acid | Predicted Intermediates/Products | Computational Focus |
|---|---|---|---|
| Catalytic Transfer Hydrogenation (of Furfural) | Hydrogen Donor | Furan-2-ylmethanol | Modeling H-transfer from formic acid to the carbonyl group of furfural, often mediated by a catalyst. researchgate.net |
| Esterification | Reactant/Catalyst | Furfuryl formate, Water | Calculating the energy profile for the formation of a tetrahedral intermediate and subsequent dehydration. |
| Acid-Catalyzed Ring Opening | Catalyst | Levulinic acid, angelica lactones (from subsequent reactions) | Modeling the protonation of the furan ring or hydroxyl group and subsequent C-O bond scission. nih.gov |
| Hydrogenolysis | Hydrogen Donor | 2-Methylfuran (B129897) | Investigating the mechanism of C-O bond cleavage of the hydroxymethyl group and hydrogenation. osti.gov |
Modeling of Catalytic Mechanisms in Formic acid;furan-2-ylmethanol Formation and Reactivity
Modeling catalytic mechanisms provides a deeper understanding of how catalysts accelerate chemical reactions, guide selectivity, and can be improved. For the system involving formic acid and furan-2-ylmethanol, computational modeling is key to understanding both the formation of furan-2-ylmethanol from its precursor, furfural, and its subsequent reactivity.
Formic acid is frequently used as a catalyst or a co-catalyst/hydrogen donor in biomass conversion processes. frontiersin.orgmdpi.com In the production of furan-2-ylmethanol from furfural, formic acid serves as an effective hydrogen source in catalytic transfer hydrogenation (CTH). encyclopedia.pub Computational models of this process, often using DFT, investigate the interaction between formic acid, the furfural molecule, and a heterogeneous or homogeneous catalyst. For example, over a metal catalyst, formic acid can adsorb and decompose, providing surface hydrides that then reduce the aldehyde group of an adsorbed furfural molecule. researchgate.net The models can predict the most likely adsorption geometries and the energy barriers for hydrogen transfer. acs.org
Formic acid can also act as a homogeneous acid catalyst for various transformations of furan-2-ylmethanol. rsc.orgmdpi.com Its catalytic activity in aqueous solutions is influenced by its dissociation into formate and a proton. Computational models can simulate the protonation of furan-2-ylmethanol at different sites, such as the oxygen of the hydroxyl group or the oxygen atom in the furan ring. Protonation is often the initial step in acid-catalyzed reactions like dehydration and ring-opening. nih.gov
The mechanism for the conversion of furan-2-ylmethanol to levulinic acid, a valuable platform chemical, in the presence of an acid catalyst has been a subject of computational study. nih.gov These models propose pathways involving protonation, followed by the addition of water (hydrolysis) and a series of rearrangements. Formic acid can facilitate this process by providing the necessary acidic environment.
Table 2: Modeled Catalytic Roles of Formic Acid
| Catalytic Process | Catalyst System | Modeled Role of Formic Acid | Key Mechanistic Insights from Modeling |
|---|---|---|---|
| Furfural Hydrogenation | Heterogeneous metal catalyst (e.g., Ru, Ir, Cu) + Formic Acid | Hydrogen Donor | Decomposition of formic acid on the metal surface to yield H₂ and CO₂ or surface-bound hydrogen, which hydrogenates the C=O bond of furfural. frontiersin.org |
| Furfural Oxidation | Formic Acid / H₂O₂ | Precursor to oxidant (performic acid) | Formation of performic acid which acts as the primary oxidizing agent for the aldehyde group. rsc.org |
| Furan-2-ylmethanol Conversion to Levulinic Acid | Homogeneous Acid Catalysis | Brønsted Acid Catalyst | Protonation of the furan ring initiates nucleophilic attack by water, leading to ring-opening and rearrangement. nih.gov |
| Xylose Conversion to Furan-2-ylmethanol | Bifunctional Catalyst + Formic Acid | Acid catalyst and Hydrogen Donor | Catalyzes the dehydration of xylose to furfural and subsequently acts as a hydrogen source for its reduction to furan-2-ylmethanol. encyclopedia.pub |
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of molecules play a critical role in their reactivity and physical properties. Conformational analysis of the furan-2-ylmethanol and formic acid system involves studying the various spatial arrangements of the atoms that result from rotation about single bonds and the non-covalent interactions between the two molecules.
For furan-2-ylmethanol, the primary conformational flexibility arises from the rotation of the hydroxymethyl group (-CH₂OH) relative to the furan ring. Computational studies, such as those using DFT, can determine the relative energies of different conformers (e.g., where the O-H bond is oriented towards or away from the furan ring).
When formic acid is present, significant intermolecular interactions, primarily hydrogen bonds, are expected. These interactions can lead to the formation of stable complexes. Potential hydrogen bonding scenarios include:
The carboxylic acid proton of formic acid donating a hydrogen bond to the hydroxyl oxygen of furan-2-ylmethanol.
The hydroxyl proton of furan-2-ylmethanol donating a hydrogen bond to the carbonyl oxygen of formic acid.
The carboxylic acid proton of formic acid donating a hydrogen bond to the oxygen atom within the furan ring.
Computational chemistry allows for the optimization of the geometries of these hydrogen-bonded dimers and the calculation of their binding energies. nih.gov These calculations can reveal the most stable configurations of the complex in the gas phase and in solution. The inclusion of a solvent model (e.g., a polar solvent like water) can be important, as the solvent can compete for hydrogen bonding sites and influence the relative stability of different conformers. beilstein-journals.org The analysis of these interactions is critical for understanding reaction mechanisms, as the pre-organization of reactants in a hydrogen-bonded complex can significantly lower the activation energy of a subsequent reaction.
Table 3: Potential Intermolecular Interactions and Conformational Features
| Interaction Type | Participating Groups | Description | Significance |
|---|---|---|---|
| Hydrogen Bond (Strong) | Formic Acid (-COOH) and Furan-2-ylmethanol (-OH) | Formation of a cyclic dimer involving two hydrogen bonds, a common motif for carboxylic acids and alcohols. | Strongly influences the physical properties of the mixture and can act as a pre-reaction complex for esterification. |
| Hydrogen Bond (Moderate) | Formic Acid (-COOH) and Furan Ring Oxygen | The acidic proton of formic acid interacts with the lone pair of the furan oxygen. | May facilitate acid-catalyzed ring-opening by polarizing the C-O bonds in the furan ring. |
| Rotational Conformations | -CH₂OH group of Furan-2-ylmethanol | Rotation around the C-C bond connecting the ring and the side chain leads to different spatial orientations of the hydroxyl group. | The accessibility of the hydroxyl group for reaction is dependent on its conformation. |
Thermodynamic and Kinetic Parameter Prediction
A central goal of computational chemistry is the quantitative prediction of thermodynamic and kinetic parameters that govern chemical reactions. For the formic acid and furan-2-ylmethanol system, these predictions are vital for assessing the feasibility of reactions and optimizing reaction conditions.
Kinetic Parameters: The prediction of reaction rates is achieved by calculating the activation energy (E_a) or Gibbs free energy of activation (ΔG‡). This requires locating the transition state (TS) structure on the potential energy surface, which represents the highest energy point along the minimum energy path between reactants and products. The height of this energy barrier determines the reaction rate. Computational studies have successfully calculated activation barriers for various reactions involving furfural and furan-2-ylmethanol. researchgate.netnih.gov For instance, in the catalytic hydrogenation of furfural, DFT can be used to compare the activation barriers for hydrogenation versus side reactions, thus predicting the selectivity of a given catalyst. researchgate.net Kinetic models based on these calculated parameters can then be developed to simulate the evolution of reactant and product concentrations over time, which can be compared with experimental data. bohrium.com
Table 4: Examples of Predicted Thermodynamic and Kinetic Parameters for Furan-Derivative Reactions
| Reaction | Parameter | Typical Calculated Value Range | Methodology | Relevance |
|---|---|---|---|---|
| Protonation of Furan-2-ylmethanol | Gibbs Free Energy of Protonation (ΔG) | 11 kcal/mol (for hydroxyl group) | DFT with a solvent model | Indicates the initial energy cost for acid-catalyzed reactions. nih.gov |
| Furfural Hydrogenation to Furan-2-ylmethanol | Activation Energy (E_a) | ~12-15 kcal/mol | DFT on catalyst surfaces (e.g., Zr-MOFs) | Predicts the rate-limiting step and catalyst performance. researchgate.netacs.org |
| Diels-Alder of Furan-2-ylmethanol | Activation Energy (E_a), Enthalpy of Reaction (ΔH) | E_a: 50-70 kJ/mol; ΔH: -60 to -80 kJ/mol | DFT, 1H NMR kinetics | Quantifies the kinetic barrier and thermodynamic stability of the adduct, crucial for reversible materials design. mdpi.com |
| Furan formation from precursors | Gibbs Free Energy of Activation (ΔG‡) | > 280 kJ/mol | DFT | High activation barriers suggest these pathways are only feasible at high temperatures. researchgate.net |
Environmental Chemical Pathways and Biotransformation of Formic Acid;furan 2 Ylmethanol
Abiotic Degradation Mechanisms in Environmental Matrices
Abiotic degradation involves non-biological processes that break down chemical compounds. For formic acid and furan-2-ylmethanol, these processes are primarily driven by atmospheric and chemical reactions.
Formic acid is a naturally occurring compound found in plants, insects, and the atmosphere. frontiersin.orgresearchgate.net It is also released into the environment through industrial activities and as a byproduct of chemical manufacturing. frontiersin.org In the atmosphere, formic acid is a major constituent of precipitation in both urban and remote areas. researchgate.net Its primary abiotic degradation pathway in the air is reaction with photochemically-produced hydroxyl radicals (•OH). frontiersin.org This process contributes to its relatively short atmospheric lifetime. In soil and water, while biodegradation is the main fate process, formic acid can also be subject to photodegradation. frontiersin.orgresearchgate.net
Furan-2-ylmethanol's environmental fate is also significantly influenced by atmospheric reactions. The vapor-phase reaction of furan-2-ylmethanol with hydroxyl radicals is a key degradation mechanism. nih.govnih.gov The estimated rate constant for this reaction is 1.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 3.7 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.govnih.gov Furan-2-ylmethanol is not expected to undergo significant hydrolysis in the environment because it lacks functional groups that hydrolyze under typical environmental conditions. nih.gov However, it is known to polymerize rapidly, sometimes explosively, in the presence of strong mineral acids, a reactivity that can be a factor in specific environmental or industrial release scenarios. nih.govnih.gov
| Compound | Environmental Matrix | Primary Abiotic Degradation Mechanism | Key Findings & Half-life |
| Formic Acid | Air | Reaction with hydroxyl radicals | A significant atmospheric fate process. frontiersin.orgresearchgate.net |
| Soil/Water | Photodegradation | Secondary to biodegradation. frontiersin.orgresearchgate.net | |
| Furan-2-ylmethanol | Air | Reaction with hydroxyl radicals | Estimated atmospheric half-life of ~3.7 hours. nih.govnih.gov |
| Water | Hydrolysis | Not expected to be a significant fate process. nih.gov |
Microbial Degradation Pathways of Furan-2-ylmethanol and Formate (B1220265)
Microorganisms play a crucial role in the breakdown and transformation of both furan-2-ylmethanol and formate (the conjugate base of formic acid) in the environment. These processes are fundamental for detoxification and nutrient cycling.
A variety of microorganisms, predominantly Gram-negative aerobic bacteria, have evolved enzymatic systems to degrade furanic compounds like furan-2-ylmethanol. nih.govmdpi.com The initial step in the degradation of furan-2-ylmethanol is its oxidation to the corresponding aldehyde, furfural (B47365). inchem.orgnih.gov This reaction is typically catalyzed by NAD-dependent alcohol dehydrogenases. nih.govpnas.org
Furfural is then further oxidized to 2-furoic acid. nih.govinchem.org This conversion can be carried out by various enzymes, including aldehyde dehydrogenases or specific oxidoreductases. pnas.orgresearchgate.net For instance, in Cupriavidus basilensis HMF14, a key organism in furan (B31954) degradation studies, an FAD-dependent oxidoreductase known as HmfH can oxidize furan-2-ylmethanol and furfural to their corresponding acids. pan.olsztyn.plaimspress.com
Some microorganisms employ a detoxification strategy by reducing toxic furan aldehydes like furfural back to their less toxic alcohol form, furan-2-ylmethanol. researchgate.netresearchgate.net This is often a defense mechanism, catalyzed by NAD(P)H-dependent oxidoreductases, to lower the intracellular concentration of the more toxic aldehyde. oup.comoup.com
Table of Key Enzymes in Furan-2-ylmethanol Biotransformation
Once converted to 2-furoic acid, the furan ring is further metabolized. The degradation pathways of furan-2-ylmethanol and another common furan, 5-hydroxymethylfurfural (B1680220) (HMF), converge at the intermediate 2-furoic acid. nih.govpnas.orgresearchgate.net This intermediate is then typically activated to its coenzyme A (CoA) thioester, furoyl-CoA. The furan ring is subsequently opened and the resulting carbon chain is metabolized, eventually leading to central metabolites like 2-oxoglutarate, which can enter the tricarboxylic acid (TCA) cycle. nih.govoup.com This complete degradation allows the microorganism to use the furan compound as a sole source of carbon and energy. asm.org
Formate metabolism is also widespread among diverse microorganisms, including bacteria and archaea. frontiersin.orgnih.govnih.gov It can serve as a source of both carbon and energy. Several metabolic pathways exist for formate assimilation:
The Serine Cycle: Formate is converted to methylene-tetrahydrofolate, which then reacts with glycine (B1666218) to form serine. Serine can then be converted into other central metabolites. researchgate.netnih.gov
The Calvin Cycle (Reductive Pentose Phosphate Pathway): Some autotrophic microorganisms can use formate as an electron donor to fix CO₂, which is sometimes produced from formate oxidation. researchgate.netmpg.de
The Reductive Acetyl-CoA Pathway: In this anaerobic pathway, two molecules of formate (or CO₂) are reduced to form acetyl-CoA. researchgate.net
In anaerobic environments, formate can be a key intermediate in syntrophic relationships. For example, some bacteria can oxidize formate to H₂ and CO₂, and the H₂ is then consumed by methanogenic archaea to produce methane. frontiersin.orgasm.org In enterobacteria like E. coli, formate can be disproportionated into CO₂ and H₂ by the formate hydrogenlyase complex under fermentative conditions. caister.compnas.org This serves to regulate pH and dispose of excess reducing equivalents. caister.com
Table of Microbial Metabolic Routes
Q & A
Q. What experimental conditions optimize the synthesis of furan-based esters (e.g., furfuryl formate) from formic acid and furan-2-ylmethanol?
- Methodological Answer : Esterification reactions between formic acid and furan-2-ylmethanol can be catalyzed by acidic or enzymatic conditions. For example, gas-phase studies suggest that pre-reactive complexes form between formic acid and methanol, which may analogously apply to furan-2-ylmethanol. Key parameters include:
- Catalyst : Sulfuric acid or immobilized lipases for controlled esterification.
- Temperature : 60–80°C for acid-catalyzed reactions; ambient conditions for enzymatic processes.
- Solvent : Solvent-free systems or polar aprotic solvents (e.g., acetonitrile) to enhance reactivity.
- Analysis : Monitor reaction progress via NMR (e.g., disappearance of formic acid’s carbonyl peak at δ ~8 ppm) or GC-MS for volatile esters .
Q. Which analytical techniques are most effective for characterizing mixtures of formic acid and furan-2-ylmethanol derivatives?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a mobile phase of water/methanol with 0.1% formic acid to improve ionization and separation. For example, furan fatty acids can be quantified using UHPLC coupled with LTQ-Orbitrap-MS .
- NMR Spectroscopy : NMR can distinguish formic acid (δ ~170 ppm) from furan-2-ylmethanol derivatives (e.g., furan carbons at δ ~110–150 ppm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for humin byproducts formed during acid-catalyzed reactions .
Q. How can researchers ensure the stability of formic acid in methanol-based reaction systems?
- Methodological Answer : Formic acid in methanol is prone to esterification or decomposition. Stabilization strategies include:
- Low Temperatures : Store solutions at ≤4°C to slow reactivity.
- Acid Buffering : Use ammonium formate (10 mM) in LC-MS-grade methanol to maintain pH and suppress side reactions.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation .
Advanced Research Questions
Q. What mechanistic insights do computational studies provide into formic acid interactions with furan derivatives?
- Methodological Answer : Density Functional Theory (DFT) studies reveal that formic acid decomposition on Pt(111) surfaces proceeds via dehydrogenation (producing CO and H) or dehydration (yielding CO and HO). For furan-2-ylmethanol, simulations predict that hydroxyl group oxidation forms intermediates like 2,5-dicarboxylic acid derivatives. Key steps:
- Adsorption Energy : Formic acid binds more strongly (~0.8 eV) to Pt than furan-2-ylmethanol, influencing catalytic selectivity.
- Reaction Barriers : Dehydration pathways exhibit higher activation energies (~1.2 eV) compared to dehydrogenation (~0.6 eV) .
Q. How do enzyme-catalyzed processes transform furan-2-ylmethanol derivatives into platform chemicals like FDCA?
- Methodological Answer : FAD-dependent oxidases catalyze the four-step oxidation of [5-(hydroxymethyl)furan-2-yl]methanol to FDCA. Experimental protocols include:
- Substrate Preparation : Dissolve furan-2-ylmethanol derivatives in phosphate buffer (pH 7.0) with 10% (v/v) methanol.
- Enzyme Immobilization : Use cross-linked enzyme aggregates (CLEAs) to enhance reusability.
- Product Analysis : Quantify FDCA via HPLC with UV detection at 254 nm. Yields >90% are achievable under ambient conditions .
Q. What experimental and theoretical approaches elucidate formic acid formation in methanol-rich environments (e.g., astrochemical ices)?
- Methodological Answer :
- Ion-Ice Collision Simulations : Born-Oppenheimer molecular dynamics (BOMD) at 10–22 eV ion energies show OH ions react with methanol clusters to form HCOOH via non-barrier pathways.
- Spectroscopic Validation : Compare simulated IR bands (e.g., HCOOH’s C=O stretch at 1720 cm) with observational data from interstellar medium studies.
- Isotopic Labeling : Use -methanol to track carbon sources in laboratory ice analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
